molecular formula C20H17ClO5 B3550941 methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B3550941
M. Wt: 372.8 g/mol
InChI Key: GUOUGJUMCKUBLD-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-ethyl-2H-chromen-2-one and 4-hydroxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling Reaction: The 4-hydroxybenzyl alcohol is reacted with the 6-chloro-4-ethyl-2H-chromen-2-one to form the desired ester linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarins.

    Dicoumarol: Another anticoagulant that is similar in structure to coumarin derivatives.

Uniqueness

Methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other coumarin derivatives. Its combination of a chromen-2-one core with a benzoate ester linkage makes it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[(6-chloro-4-ethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-13-8-19(22)26-17-10-18(16(21)9-15(13)17)25-11-12-4-6-14(7-5-12)20(23)24-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUGJUMCKUBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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